molecular formula C13H16N2O4S B13758130 Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate CAS No. 5589-84-4

Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate

Cat. No.: B13758130
CAS No.: 5589-84-4
M. Wt: 296.34 g/mol
InChI Key: IQQDZXKSZCRZPP-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes a phenylsulfanylcarbonyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate typically involves a multi-step process. One common method is the Ugi four-component reaction, which involves the reaction of formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate at ambient temperature . This method is known for its high yield and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate involves its interaction with various molecular targets. The phenylsulfanylcarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate is unique due to the presence of the phenylsulfanylcarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

5589-84-4

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C13H16N2O4S/c1-2-19-12(17)9-14-11(16)8-15-13(18)20-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)(H,15,18)

InChI Key

IQQDZXKSZCRZPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CNC(=O)SC1=CC=CC=C1

Origin of Product

United States

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